molecular formula C8H8ClFO2 B2833523 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol CAS No. 1558116-77-0

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol

Cat. No.: B2833523
CAS No.: 1558116-77-0
M. Wt: 190.6
InChI Key: ZNGGAPYUQROFJC-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H8ClFO2 It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and two hydroxyl groups on the ethane chain

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol can be achieved through several methods. One common synthetic route involves the reduction of 4-chloro-3-fluoroacetophenone using sodium borohydride (NaBH4) in the presence of methanol. The reaction typically proceeds under mild conditions, yielding the desired diol as the primary product .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction, to achieve higher yields and purity. These methods are optimized for large-scale production and often involve the use of specialized catalysts and reaction conditions .

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of alcohols, ketones, and substituted aromatic compounds.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity for these targets. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activity due to the presence of both chloro and fluoro substituents.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGGAPYUQROFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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